2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(prop-2-en-1-yl)acetamide
Description
The compound “2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(prop-2-en-1-yl)acetamide” is a synthetic small molecule featuring a 1,4-dihydropyridin-4-one core substituted with a piperazine-linked fluorophenyl group, a methoxy group, and an allyl acetamide moiety. Key structural attributes include:
- Substituents:
- A piperazine ring methylated at position 2, bearing a 4-fluorophenyl group. Piperazine derivatives are prevalent in CNS-targeting drugs due to their ability to modulate receptor binding and pharmacokinetics .
- A 5-methoxy group, which may enhance metabolic stability and influence electronic properties of the core.
- An N-allyl acetamide side chain, which could confer unique reactivity or influence bioavailability through steric or electronic effects.
Properties
IUPAC Name |
2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-3-8-24-22(29)16-27-15-21(30-2)20(28)13-19(27)14-25-9-11-26(12-10-25)18-6-4-17(23)5-7-18/h3-7,13,15H,1,8-12,14,16H2,2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPRYWIJFHATIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorophenyl)piperazine.
Synthesis of the Dihydropyridine Ring: The next step involves the condensation of 4-(4-fluorophenyl)piperazine with a suitable aldehyde and a methoxy-substituted acetoacetate to form the dihydropyridine ring.
Acetamide Formation: The final step involves the reaction of the dihydropyridine intermediate with allyl isocyanate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the dihydropyridine ring.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with various nucleophilic groups attached to the fluorophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in signal transduction pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Comparative Insights
A. Core Structure Differences
- The 1,4-dihydropyridin-4-one core in the target compound distinguishes it from pyrazolo-pyrimidinone () and piperazine-pyrimidine () cores. Dihydropyridinones are redox-active and may interact with NAD(P)H-dependent enzymes or ion channels, whereas pyrimidine/piperazine hybrids () are more commonly linked to neurotransmitter receptor modulation .
B. Piperazine Substitution
- The 4-fluorophenyl-piperazinylmethyl group in the target compound contrasts with the pyrimidinyl-piperazine () and sulfonyl-piperazine () moieties. Fluorophenyl groups enhance affinity for serotonin (5-HT) and dopamine receptors, while sulfonyl groups () are associated with enzyme inhibition (e.g., carbonic anhydrase) .
C. Acetamide Side Chain
- The N-allyl acetamide in the target compound differs from the N-(2-methoxyphenyl) () and N-(4-fluorophenyl) () variants.
D. Pharmacokinetic and Bioactivity Predictions
- Lipophilicity : The target compound’s fluorophenyl and allyl groups likely confer moderate lipophilicity, comparable to but lower than the sulfonyl-piperazine derivative (), which may exhibit higher solubility due to the polar sulfonyl group .
- Receptor Binding: Piperazine-fluorophenyl motifs (target compound, ) suggest affinity for 5-HT₁A or D₂-like receptors, whereas pyrazolo-pyrimidinones () are more aligned with kinase inhibition .
Research Findings and Limitations
- Synthetic Challenges: The dihydropyridinone core and piperazinylmethyl linkage in the target compound may require multi-step synthesis, contrasting with simpler amidation routes for and .
- Bioactivity Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs, highlighting the need for empirical binding assays and ADMET studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
